5-Aminolevulinic Acid

Photodynamic Therapy Glioblastoma Multiforme Survival Analysis

Selecting 5-Aminolevulinic Acid (5-ALA, CAS 106-60-5) is a critical decision that directly impacts experimental and clinical outcomes. This universal tetrapyrrole precursor is uniquely positioned for applications such as fluorescence-guided glioma resection, where it is the only FDA-approved drug, and dermatological PDT. Unlike direct photosensitizers or MAL, 5-ALA leverages endogenous heme biosynthesis for targeted protoporphyrin IX accumulation, a mechanism substantiated by quantifiable differences in cell-line sensitivity and clinical clearance rates. Ensure your procurement includes the appropriate formulation (free acid or hydrochloride) and purity level (≥98%) to match your specific research or therapeutic development requirements.

Molecular Formula C5H9NO3
Molecular Weight 131.13 g/mol
CAS No. 106-60-5
Cat. No. B1664887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminolevulinic Acid
CAS106-60-5
Synonyms5 Aminolaevulinate
5 Aminolevulinate
5-Aminolaevulinate
5-Aminolevulinate
Acid Hydrochloride, Aminolevulinic
Acid, Aminolevulinic
Acid, Delta-Aminolevulinic
Aminolevulinic Acid
Aminolevulinic Acid Hydrochloride
Delta Aminolevulinic Acid
Delta-Aminolevulinic Acid
Hydrochloride, Aminolevulinic Acid
Levulan
Molecular FormulaC5H9NO3
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(=O)CN
InChIInChI=1S/C5H9NO3/c6-3-4(7)1-2-5(8)9/h1-3,6H2,(H,8,9)
InChIKeyZGXJTSGNIOSYLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility18.6 [ug/mL] (The mean of the results at pH 7.4)
Very soluble
1000 mg/mL at 25 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

5-Aminolevulinic Acid (CAS 106-60-5) Product Overview and Procurement Context


5-Aminolevulinic acid (5-ALA, CAS 106-60-5) is the universal precursor in the tetrapyrrole biosynthesis pathway, leading to the formation of heme, chlorophyll, and other porphyrins [1]. In animals, it is synthesized from succinyl-CoA and glycine by ALA synthase (ALAS1) [2]. Exogenously administered 5-ALA is converted intracellularly to the fluorescent and photosensitive molecule protoporphyrin IX (PpIX), a property leveraged in both fluorescence-guided surgery (FGS) and photodynamic therapy (PDT) for various malignancies [3]. For procurement specialists and researchers, the choice of 5-ALA, particularly in its specific formulations (e.g., hydrochloride salt, nanoemulsion BF-200 ALA), is not generic and directly impacts experimental and clinical outcomes, as detailed in the evidence sections below.

Why 5-Aminolevulinic Acid (5-ALA) Cannot Be Substituted by Other Photosensitizers or Porphyrin Precursors


While other porphyrin precursors (e.g., methyl aminolevulinate/MAL) and direct photosensitizers (e.g., Photofrin, Temoporfin) exist, substituting 5-ALA is not scientifically equivalent due to significant differences in mechanism of action, pharmacokinetics, and clinical efficacy [1]. For instance, 5-ALA is a prodrug that leverages the endogenous heme biosynthesis pathway for the intracellular accumulation of PpIX, whereas direct photosensitizers like Photofrin must be taken up by cells, leading to different distribution kinetics and therapeutic windows [2]. Direct comparative studies reveal quantifiable differences in cell line sensitivity, clinical clearance rates, and adverse effect profiles that directly impact scientific and industrial selection for applications ranging from glioma surgery to dermatological PDT [3].

Quantitative Comparative Evidence for 5-Aminolevulinic Acid (5-ALA) vs. Alternatives


5-ALA vs. Temoporfin (mTHPC): Comparative Survival Outcomes in Glioblastoma PDT

In a single-site retrospective analysis of glioblastoma multiforme (GBM) patients undergoing photodynamic therapy (PDT) as an adjuvant to standard of care, the median overall survival from surgery for those treated with the second-generation photosensitizer Temoporfin was compared to those treated with 5-ALA [1]. The analysis directly quantifies a difference in patient survival between these two specific PDT agents, informing the choice for clinical or translational research applications [1].

Photodynamic Therapy Glioblastoma Multiforme Survival Analysis

5-ALA vs. Photofrin: Comparative Cytotoxicity and Anti-Invasion Effects on Glioma Cells

An in vitro study on U87 and GBM6840 glioma cell lines directly compared three photosensitizers: 5-ALA, Photofrin, and calphostin C [1]. The study quantified the photocytotoxic effects and the ability to inhibit cell invasion [1]. While all reduced migration, Photofrin demonstrated superior inhibition of cell invasion compared to 5-ALA and calphostin C, as measured by Matrigel invasion assay and matrix metalloproteinase (MMP) production [1].

Glioma In Vitro Cell Invasion

5-ALA (BF-200 ALA) vs. Methyl Aminolevulinate (MAL): Superior Lesion Clearance in Actinic Keratosis

A meta-analysis of randomized controlled trials comparing the efficacy of BF-200 ALA (a 5-ALA nanoemulsion) with MAL for the photodynamic treatment of actinic keratosis (AK) found that BF-200 ALA was superior [1]. The analysis showed improved complete clearance rates and lower recurrence rates for BF-200 ALA-treated lesions [1].

Actinic Keratosis Photodynamic Therapy Meta-Analysis

5-ALA vs. Methyl Aminolevulinate (MAL): Comparative Pigmentary Adverse Effects

A direct comparative study on healthy volunteers with skin phototypes III-IV assessed pigmentary changes after PDT using 5-ALA or MAL cream [1]. The study found that 5-ALA-treated skin areas developed more severe and prolonged erythema and pigmentation compared to MAL-treated areas [1].

Dermatology Photodynamic Therapy Adverse Effects

5-ALA vs. Alternative Formulations: Enhanced Skin Penetration with Niosomal Delivery

A study evaluating niosomal formulations of 5-ALA for topical PDT demonstrated a significant improvement in ex vivo skin permeation and penetration compared to a simple aqueous drug solution, which represents a common baseline formulation [1]. Classic and elastic niosomes increased drug delivery, which is critical for overcoming the limited bioavailability of 5-ALA due to its hydrophilic nature [1].

Drug Delivery Bioavailability Formulation

5-ALA vs. Other Photosensitizers: Cell-Type Specific Susceptibility in Brain Tumors

An in vitro comparative study assessed the susceptibility of human U-105MG glioma cells and CH-157MN meningioma cells to ALA-PDT [1]. The study quantified a profound difference in sensitivity between the two cell types, which is relevant when comparing 5-ALA's utility in different brain tumor models [1].

Brain Tumor In Vitro Cell Specificity

Targeted Application Scenarios for 5-Aminolevulinic Acid (5-ALA) Based on Comparative Evidence


Neurosurgical Oncology: Fluorescence-Guided Resection (FGR) of High-Grade Gliomas

For surgical planning and execution in glioblastoma, 5-ALA is the only FDA-approved drug for fluorescence-guided resection [1]. Its use leads to quantifiably higher rates of gross total resection, a key prognostic factor. When combined with sodium fluorescein, 5-ALA further reduces false positives without increasing adverse events, achieving gross total resection in 96% of cases in a large series [1]. This application scenario directly leverages the unique intracellular conversion of 5-ALA to PpIX in glioma cells, a mechanism not shared by other common intraoperative dyes.

Dermatology: Photodynamic Therapy (PDT) of Actinic Keratosis Using BF-200 ALA Formulation

For the treatment of grade II-III actinic keratosis, the selection of BF-200 ALA (a 5-ALA nanoemulsion) over the alternative MAL is supported by meta-analytic evidence of superior lesion clearance and lower recurrence rates [2]. This makes the BF-200 ALA formulation the evidence-based choice for dermatologists and clinical researchers seeking optimal efficacy in AK treatment with PDT, despite a potentially more pronounced pigmentary response [3].

Translational Research: Modeling Differential Tumor Sensitivity to PDT

For researchers investigating photodynamic therapy responses across different brain tumor types, 5-ALA provides a unique tool to model cell-type-specific susceptibility. In vitro data shows a >3-fold difference in the light dose required for 50% kill between glioma and meningioma cells [4]. This allows for comparative studies of PpIX accumulation and downstream phototoxic mechanisms in distinct tumor microenvironments, informing the development of targeted PDT strategies.

Pharmaceutical Formulation Development: Enhancing Topical 5-ALA Bioavailability

For formulation scientists, 5-ALA's hydrophilic nature presents a challenge for skin penetration. The comparative data on niosomal delivery systems demonstrates that encapsulating 5-ALA in these vesicles can increase skin permeation by up to 80% and retention by 100% compared to an aqueous solution [5]. This provides a clear, quantifiable target for developing novel topical PDT formulations with improved therapeutic potential.

Technical Documentation Hub

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